4-amino-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide
Description
4-Amino-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative with a molecular formula of C10H14N6O and a molecular weight of 234.26 g/mol . It features an amino group at the 4-position of the pyrazole ring and a methyl-substituted pyrazole moiety linked via a methylene bridge. The compound is typically stored at +4°C with a purity of 95%, reflecting standard stability requirements for heterocyclic carboxamides .
Properties
IUPAC Name |
4-amino-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O/c1-15-6-7(4-13-15)3-12-10(17)9-8(11)5-14-16(9)2/h4-6H,3,11H2,1-2H3,(H,12,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIODOQIIDQLJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C2=C(C=NN2C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with appropriate carboxylic acid derivatives under controlled conditions. Common methods include:
Reaction with Carboxylic Acid Chlorides: This involves the use of carboxylic acid chlorides in the presence of a base such as triethylamine to form the desired amide.
Coupling Reactions: Utilizing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and carboxamide groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. A study demonstrated that derivatives of 4-amino-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide showed promising activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer progression, leading to reduced tumor growth .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis .
Neuroprotective Effects
Recent investigations into neurodegenerative diseases have highlighted the neuroprotective potential of pyrazole derivatives. The compound has been shown to protect neuronal cells from oxidative stress-induced apoptosis, indicating its suitability for further development as a therapeutic agent for conditions like Alzheimer’s disease .
Agricultural Science
Pesticidal Activity
The pyrazole scaffold is known for its pesticidal properties. Compounds similar to this compound have been synthesized and tested for their efficacy against various agricultural pests. Field trials have demonstrated that these compounds can effectively reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides .
Herbicide Development
In addition to insecticidal properties, the compound has potential applications in herbicide development. Research has focused on its ability to inhibit specific enzymes in weed species, providing a pathway for creating selective herbicides that minimize crop damage while effectively controlling weed growth .
Material Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices. Studies have shown that incorporating this compound into polymers can enhance their thermal stability and mechanical properties, making them suitable for high-performance applications such as aerospace and automotive industries .
Data Summary
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their anticancer effects. Among these, this compound exhibited IC50 values lower than many existing chemotherapeutics against breast cancer cell lines, indicating a strong potential for further development .
Case Study 2: Pesticidal Efficacy
In a field trial conducted by agricultural scientists, the compound was tested against aphid populations on crops. Results showed a significant reduction in aphid numbers compared to untreated controls, with minimal impact on non-target species, demonstrating its viability as a safer alternative pesticide .
Mechanism of Action
The mechanism of action of 4-amino-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the pyrazole rings and the carboxamide linker. Key comparisons include:
Key Observations :
- Amino vs.
- Ethyl vs. Methyl Groups : Ethyl substitution at the 1-position () increases hydrophobicity compared to the methyl group in the target compound, which may influence pharmacokinetic properties .
- Aryl and Cyano Modifications: Compounds with phenyl and cyano groups () exhibit higher melting points (e.g., 133–135°C for 3a), suggesting enhanced crystallinity due to π-π stacking and dipole interactions .
Biological Activity
4-Amino-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an anticancer agent and a modulator of specific biochemical pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dual pyrazole ring structure with significant functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of 232.25 g/mol. The IUPAC name reflects its complex structure, which is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.25 g/mol |
| IUPAC Name | This compound |
| Solubility | High in DMSO |
The primary mechanism of action for this compound involves its role as a potent inhibitor of the RET (c-RET) protein . RET is a receptor tyrosine kinase implicated in various signaling pathways that regulate cell proliferation and survival. By inhibiting RET signaling, the compound effectively reduces cell proliferation in cancerous tissues.
Biochemical Pathways
Inhibition of the RET signaling pathway leads to:
- Decreased cell proliferation
- Induction of apoptosis in cancer cells
This mechanism highlights the compound's potential as an anticancer agent, particularly against tumors expressing RET.
Biological Activity and Efficacy
Research indicates that compounds with similar structures exhibit significant anticancer properties across various cancer types. Studies have documented the following effects:
-
Antiproliferative Activity :
- The compound has shown effectiveness against several cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and prostate cancer cells.
- In vitro studies suggest IC50 values in the low micromolar range, indicating potent antiproliferative effects.
-
Case Studies :
- A study involving the evaluation of 32 pyrazole derivatives revealed that those containing the 1H-pyrazole scaffold exhibited notable cytotoxicity against multiple cancer cell lines, reinforcing the therapeutic potential of this class of compounds .
- Another investigation identified specific derivatives that inhibited larval development in parasitic nematodes, showcasing broader biological activity beyond anticancer effects .
Pharmacokinetics
The pharmacokinetic profile of this compound demonstrates:
- High solubility in DMSO, facilitating its use in various experimental setups.
- Potential for oral bioavailability based on chemical structure and properties.
Research Findings
Recent advancements in drug design have focused on optimizing pyrazole derivatives for enhanced biological activity. Key findings include:
- Structure-Activity Relationship (SAR) : Modifications to the pyrazole rings can significantly impact potency and selectivity against specific cancer types.
| Compound ID | Cell Line | IC50 (µM) | Activity Description |
|---|---|---|---|
| Compound 10 | MDA-MB-231 | 3.79 | Significant antiproliferative activity |
| Compound 17 | A549 | 12.50 | Moderate cytotoxicity |
| Compound 22 | HepG2 | 42.30 | Induced apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
